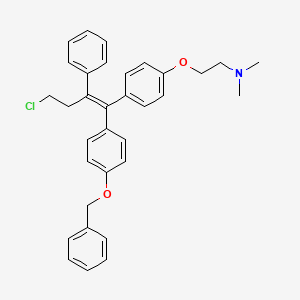

4-Benzyloxy Toremifene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDTYGYVAGGUTB-ULIFNZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737632 | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176671-79-7 | |

| Record name | Ethanamine, 2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176671-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Chemical Derivatization of 4 Benzyloxy Toremifene

Advanced Synthetic Routes to 4-Benzyloxy Toremifene (B109984) and its Stereoisomers

The construction of the triphenylethylene (B188826) scaffold of 4-Benzyloxy Toremifene and the control of its stereochemistry are central challenges in its synthesis. Modern synthetic strategies often employ powerful coupling reactions and carefully designed starting materials to achieve the desired molecular architecture.

A common and effective method for creating the core structure of triphenylethylene derivatives is the McMurry reaction . nih.govmdpi.com This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc. wikipedia.org For the synthesis of an intermediate for this compound, this would involve the cross-coupling of a benzophenone (B1666685) bearing a benzyloxy group with a suitable propiophenone (B1677668) derivative. mdpi.com

One plausible synthetic pathway commences with the protection of a hydroxyl group as a benzyl (B1604629) ether. For instance, 4-hydroxybenzophenone (B119663) can be reacted with benzyl bromide in the presence of a base to yield 4-benzyloxybenzophenone (B1267962) . This intermediate can then undergo a McMurry reaction with propiophenone to form the triphenylethylene skeleton. Subsequent functional group manipulations, including the introduction of the chloroethyl side chain, would lead to this compound.

Another established route involves the use of Grignard reagents . google.comnewdrugapprovals.org This approach typically starts with a substituted benzophenone, which is then reacted with a Grignard reagent to form a tertiary alcohol. Subsequent dehydration of this alcohol yields the triphenylethylene double bond. For this compound, the synthesis could begin with the reaction of 4-benzyloxybenzophenone with a suitable Grignard reagent, followed by dehydration and introduction of the chloroethyl group.

The synthesis of specific stereoisomers, the (Z)- and (E)-isomers, is crucial as they often exhibit different biological activities. The McMurry reaction can produce a mixture of (Z)- and (E)-isomers, which may require separation by techniques such as fractional crystallization or chromatography. researchgate.net However, methods to achieve stereoselectivity are highly sought after. The use of specific catalysts and reaction conditions can influence the isomeric ratio. For instance, partial hydrogenation of an alkyne precursor using a Lindlar catalyst is a well-known method for the stereoselective synthesis of (Z)-alkenes. nih.gov This would involve the synthesis of a triphenylacetylene analogue followed by a stereoselective reduction.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | Starting material for the introduction of the benzyloxy group. |

| Benzyl Bromide | C₇H₇Br | Reagent for the benzylation of the hydroxyl group. wikipedia.org |

| 4-Benzyloxybenzophenone | C₂₀H₁₆O₂ | Key intermediate for McMurry or Grignard reactions. |

| Propiophenone | C₉H₁₀O | Coupling partner in the McMurry reaction. |

| (Z/E)-1-(4-(Benzyloxy)phenyl)-1,2-diphenylbut-1-ene | C₃₃H₂₈O | Core triphenylethylene intermediate. |

Chemical Modifications and Prodrug Strategies for this compound Analogues

Chemical modification of the this compound structure offers a pathway to new analogues with potentially enhanced properties. These modifications can target various parts of the molecule, including the phenyl rings, the ethyl side chain, and the benzyloxy group itself.

One key area of modification is the exploration of different ether linkages at the 4-position. While the benzyl group is a common protecting group, other substituted benzyl ethers or different alkyl or aryl ethers could be synthesized to probe structure-activity relationships. These modifications can be achieved by reacting 4-hydroxytoremifene (B1666333) with a variety of alkyl or benzyl halides. medcraveonline.com

The triphenylethylene scaffold itself can also be modified. Substituents can be introduced onto the other phenyl rings to influence the electronic properties and conformation of the molecule, which can in turn affect its binding to the estrogen receptor.

Prodrug strategies are employed to improve the pharmacokinetic properties of a drug, such as its solubility, absorption, or metabolic stability. mdpi.comnih.gov For triphenylethylene SERMs, a common approach is the formation of phosphate (B84403) esters of hydroxylated metabolites. wikipedia.org For instance, miproxifene (B129615) phosphate is a phosphate ester prodrug of miproxifene. wikipedia.org A similar strategy could be applied to a hydroxylated precursor of this compound, or if the benzyloxy group were to be replaced by a hydroxyl group, that could be a site for prodrug modification. The rationale is that the phosphate group enhances water solubility, and in vivo, the ester is cleaved by phosphatases to release the active drug.

Another potential prodrug approach could involve modification of the chloroethyl side chain, although this is less common for this class of compounds. The primary focus for prodrug development in triphenylethylene SERMs has been on improving the delivery of the active hydroxylated metabolites. acs.org

Table 2: Potential Chemical Modifications of this compound

| Modification Site | Potential Modification | Rationale |

| 4-Position Ether | Replacement of benzyl with other alkyl/aryl groups | Modulate lipophilicity and binding affinity. |

| Phenyl Rings | Introduction of various substituents (e.g., halogens, alkyls) | Alter electronic properties and steric interactions with the receptor. |

| Ethyl Side Chain | Variation of the chloro substituent | Investigate the role of this group in activity and metabolism. |

| Prodrug Formation | Esterification of a hydroxyl precursor (e.g., phosphate ester) | Enhance solubility and oral bioavailability. |

Regio- and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of the synthesis of this compound to ensure the production of the desired isomer with high purity.

Regioselectivity in this context primarily refers to the selective functionalization of one of the phenyl rings. In the synthesis of this compound, this is typically controlled by starting with a precursor that already has the desired substitution pattern. For example, using 4-hydroxybenzophenone as a starting material ensures that the benzyloxy group will be introduced at the correct position. molaid.com If a dihydroxy- or trihydroxytriphenylethylene were to be selectively benzylated, the challenge would be greater, requiring the use of protecting groups or regioselective alkylation conditions. The use of phase-transfer catalysis has been shown to be effective for the regioselective alkylation of some phenolic compounds. researchgate.net

Stereoselectivity in the synthesis of triphenylethylenes is centered on controlling the geometry of the double bond to favor either the (Z)- or (E)-isomer. As mentioned, the McMurry reaction often yields a mixture of isomers. researchgate.net The ratio of these isomers can be influenced by the specific titanium reagent used and the reaction conditions. Post-synthesis isomerization can also be a strategy to enrich the desired isomer.

For a more controlled stereoselective synthesis, alternative methods to the McMurry reaction are often considered. The reaction of an organometallic reagent with a carbonyl compound followed by stereoselective elimination is a powerful strategy. For example, a Grignard reaction can be followed by dehydration, where the conditions of the elimination step can influence the stereochemical outcome.

Furthermore, the stereospecific reduction of an alkyne precursor provides excellent control. The synthesis of a 1,2-diphenyl-1-(4-(benzyloxy)phenyl)but-1-yne intermediate, followed by reduction, can yield specific isomers. Hydrogenation using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) typically results in the syn-addition of hydrogen, leading to the (Z)-isomer. researchgate.netnih.gov Conversely, reduction with sodium in liquid ammonia (B1221849) typically proceeds via an anti-addition mechanism, yielding the (E)-isomer. The choice of the appropriate reduction method is therefore a key decision in achieving the desired stereochemistry.

Table 3: Methods for Stereochemical Control

| Method | Outcome | Key Features |

| McMurry Reaction | Mixture of (Z)- and (E)-isomers | Ratio can be influenced by reaction conditions. |

| Fractional Crystallization/Chromatography | Separation of (Z)- and (E)-isomers | Post-synthesis purification. |

| Alkyne Hydrogenation (Lindlar Catalyst) | Predominantly (Z)-isomer | Stereospecific syn-addition of hydrogen. nih.gov |

| Alkyne Reduction (Na/NH₃) | Predominantly (E)-isomer | Stereospecific anti-addition of hydrogen. |

Molecular and Cellular Pharmacology of 4 Benzyloxy Toremifene

Estrogen Receptor Binding and Ligand-Receptor Interactions of 4-Benzyloxy Toremifene (B109984)

The interaction of a SERM with estrogen receptors (ERs) is the foundational event for its pharmacological activity. This includes its binding strength, preference for receptor subtypes, and the subsequent structural changes it imparts on the receptor.

Affinity and Selectivity for Estrogen Receptor Subtypes (ERα, ERβ)

There is a lack of specific data in the scientific literature detailing the binding affinity and selectivity of 4-Benzyloxy Toremifene for the estrogen receptor subtypes, ERα and ERβ.

For context, the parent compound, toremifene, binds to both estrogen receptors. drugbank.com It demonstrates a higher affinity for ERα compared to ERβ. nih.gov Toremifene's affinity for ERα is approximately 5% of that of the natural ligand, estradiol. nih.gov Structurally related compounds, such as 4-benzyloxyphenol, have also been shown to bind to the estrogen receptor, indicating that the benzyloxy moiety does not necessarily prevent interaction. researchgate.netoup.com However, without direct experimental data, the precise relative binding affinity (RBA) or the half-maximal inhibitory concentration (IC50) for this compound remains uncharacterized.

Table 1: Comparative Estrogen Receptor Binding Affinity (Data Unavailable for this compound)

| Compound | Target Receptor | Relative Binding Affinity (RBA) / IC50 |

| This compound | ERα | Data not available |

| This compound | ERβ | Data not available |

| Toremifene | ERα | Higher affinity than for ERβ |

| 4-hydroxytamoxifen (B85900) | ER | Higher affinity than estradiol |

This table is for illustrative purposes; specific quantitative data for this compound is not available in the reviewed literature.

Conformational Changes Induced by this compound Binding

Specific studies analyzing the conformational changes in the estrogen receptor induced by the binding of this compound have not been identified.

Generally, the binding of a ligand to the estrogen receptor induces a distinct conformational change. google.com This structural alteration is critical as it dictates the geometry of the receptor surface available for interactions with other proteins, such as coregulators. For instance, the binding of the anti-estrogen 4-hydroxytamoxifen has been shown to cause a decrease in the surface hydrophobicity of the steroid-binding domain of the ER, a change that is distinct from that induced by the natural agonist estradiol. nih.gov The specific orientation of the ligand within the binding pocket influences the positioning of key domains of the receptor, such as the activation function-2 (AF-2) helix, which is crucial for subsequent transcriptional activity. researchgate.net The unique structural properties of this compound would be expected to induce a unique receptor conformation, but this has yet to be experimentally verified.

Coregulator Recruitment Profiles

There is no available research documenting the specific profile of coregulator protein recruitment to the estrogen receptor complex when bound by this compound.

The conformational state of the ligand-bound ER determines whether it recruits coactivator or corepressor proteins, which in turn dictates the agonistic or antagonistic effect of the ligand in a specific tissue. researchgate.netmdpi.com SERM tissue specificity is largely dependent on the differential expression of these coregulatory proteins in various tissues and the specific receptor conformation induced by the ligand. researchgate.net For example, agonist binding typically promotes a conformation that facilitates the recruitment of coactivators, leading to gene transcription, while antagonist binding recruits corepressors that inhibit gene expression. The specific set of coactivators and corepressors that interact with the this compound-ER complex is currently unknown.

Downstream Molecular Signaling Pathways Modulated by this compound

The binding of this compound to the estrogen receptor would be expected to initiate a cascade of downstream molecular events, altering gene expression and cellular processes like apoptosis.

Gene Expression Regulation in Cellular Models

Direct evidence detailing the specific genes regulated by this compound in cellular models is not available in the current body of scientific literature.

Studies on the parent compound, toremifene, have shown that it modulates the expression of several key genes. In human breast cancer cells, toremifene treatment leads to elevated mRNA levels for testosterone-repressed prostatic message-2 (TRPM-2) and tumor growth factor beta-1 (TGF beta 1), while the expression of the pS2 gene is reduced. nih.gov Furthermore, in vitro exposure of human mononuclear cells to toremifene has been shown to cause distinct changes in the expression of p53 and Bcl-2. nih.gov It is plausible that this compound would regulate a similar, yet distinct, set of genes, but this requires direct experimental confirmation.

Table 2: Genes Modulated by the Parent Compound Toremifene (Data Unavailable for this compound)

| Gene | Cell Model | Effect of Toremifene |

| TRPM-2 (Clusterin) | Human Breast Cancer Cells | Upregulation nih.gov |

| TGF beta 1 | Human Breast Cancer Cells | Upregulation nih.gov |

| pS2 (TFF1) | Human Breast Cancer Cells | Downregulation nih.gov |

| p53 | Human Mononuclear Cells | Altered Expression nih.gov |

| Bcl-2 | Human Mononuclear Cells | Altered Expression nih.gov |

Apoptosis Induction Mechanisms in Experimental Systems

The specific mechanisms by which this compound may induce apoptosis have not been experimentally determined.

Toremifene is known to inhibit tumor growth in part by inducing apoptosis, or programmed cell death. drugbank.com In vascular smooth muscle cells, toremifene-induced apoptosis was associated with the mitochondrial signaling pathway, evidenced by enhanced p53 expression and increased activity of caspase-9 and caspase-3. nih.gov The mitochondrial (intrinsic) pathway of apoptosis is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade. frontiersin.org Another study on tamoxifen-resistant breast cancer cells implicated the GPER/MAPK/Erk-TRIM2 signaling axis in regulating the pro-apoptotic protein Bim. nih.gov While it is conceivable that this compound also triggers apoptotic pathways, the specific signaling molecules and cascades involved remain to be investigated.

Cell Cycle Modulation

In multidrug-resistant human breast cancer cells (MDA-MB-A1), toremifene alone did not significantly alter cell cycle kinetics. However, when used as a pretreatment before administering vinblastine, a chemotherapeutic agent, a significant shift of cells into the G2/M phase was observed. nih.gov This suggests that toremifene can sensitize resistant cells to the cell cycle blocking effects of other drugs, effectively causing an arrest in the G2/M phase. nih.gov This "resensitization" effect was accompanied by enhanced inhibition of cell growth. nih.gov

The modulation of the cell cycle is a key aspect of the antitumor activity of SERMs like toremifene. patsnap.com By interfering with the progression of the cell cycle, these compounds can inhibit the proliferation of cancer cells. patsnap.com

Table 1: Effect of Toremifene on Cell Cycle in MDA-MB-A1 Breast Cancer Cells

| Treatment | Effect on Cell Cycle |

| Toremifene alone | No significant change, majority of cells in G0/G1 nih.gov |

| Vinblastine alone | No significant change, majority of cells in G0/G1 nih.gov |

| Toremifene pre-incubation followed by Vinblastine | Marked shift of cells to G2/M phase nih.gov |

Non-Estrogen Receptor Mediated Molecular Effects of this compound

Interactions with Other Nuclear Receptors and Transcription Factors

Toremifene's influence extends to other nuclear receptors and transcription factors, which are crucial in regulating gene expression related to cell growth and proliferation. nih.govoup.com The metabolite of toremifene, 4-hydroxytoremifene (B1666333), has been identified as an antagonist of the estrogen-related receptor γ (ERRγ). wikipedia.org

Furthermore, the expression of certain embryonic stem cell transcription factors, such as Oct4, has been linked to tamoxifen (B1202) resistance in hormone receptor-positive breast cancer. oncotarget.com While direct evidence for this compound is pending, the known interactions of related compounds suggest a potential for broader effects on the complex network of transcription factors that drive cancer progression. oncotarget.comnih.gov For instance, the activation of the TFAP2 (AP-2) family of transcription factors has been associated with compounds including toremifene. pitt.edu

Modulation of Kinase Cascades

Protein kinases are fundamental regulators of cellular signal transduction pathways that control a multitude of physiological processes, including cell growth, proliferation, and differentiation. googleapis.com Aberrant kinase activity is a hallmark of many diseases, including cancer. googleapis.com

Toremifene and its derivatives have been implicated in the modulation of various kinase cascades. google.comgoogle.com While specific data on this compound is limited, the broader class of triphenylethylene (B188826) compounds, to which it belongs, is known to interact with kinase signaling. For example, toremifene has been shown to directly bind to and interfere with the function of calmodulin in Cryptococcus neoformans, a protein that can activate calcineurin, a calmodulin-dependent protein phosphatase. nih.gov This interaction suggests a potential mechanism for modulating downstream signaling pathways.

The modulation of protein kinase signaling can also occur through the regulation of protein phosphatases, which act in opposition to kinases. nih.gov The intricate balance between kinases and phosphatases is crucial for maintaining normal cellular function, and its disruption can lead to disease. nih.gov

Table 2: Investigated Non-Estrogen Receptor Mediated Effects of Toremifene and Related Compounds

| Molecular Target/Pathway | Compound | Observed Effect | Reference |

| Estrogen-Related Receptor γ (ERRγ) | 4-hydroxytoremifene | Antagonism | wikipedia.org |

| TFAP2 (AP-2) Transcription Factors | Toremifene | Associated with activation | pitt.edu |

| Calmodulin/Calcineurin Pathway | Toremifene | Binds to calmodulin, interferes with function | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Benzyloxy Toremifene Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-Benzyloxy Toremifene (B109984) analogues is predicated on a combination of core structural motifs inherent to the triphenylethylene (B188826) class of SERMs. The fundamental scaffold consists of three phenyl rings attached to a central ethylene (B1197577) core. For potent antiestrogenic activity, several features are considered essential.

A critical component for estrogen receptor (ER) binding and antagonistic activity is the presence of a basic aminoalkoxy side chain. nih.govuni-halle.de This side chain is believed to project from the ligand-binding pocket of the estrogen receptor, sterically hindering the conformational change required for co-activator recruitment and subsequent agonistic gene transcription. nih.gov

Furthermore, a hydroxyl group on one of the phenyl rings is a key determinant of high binding affinity for the estrogen receptor. In many analogues, this hydroxyl group is protected as a benzyl (B1604629) ether (a benzyloxy moiety), which can be metabolically cleaved in vivo to yield the more active phenolic compound. The synthesis of analogues often starts with precursors like 4-benzyloxybenzaldehyde or involves intermediates such as 1-(4-Benzyloxyphenyl)-3-(4-methoxyphenyl)-4-[4-(2-pyrrolidin-1-ylethoxy) phenyl] azetidin-2-one, highlighting the integration of this group in the molecular design. researchgate.nettandfonline.com

The substitution pattern on the triphenylethylene core also dictates activity. Toremifene itself is distinguished from tamoxifen (B1202) by a single chlorine atom on the ethyl side chain. nih.gov This modification is significant as it influences the molecule's metabolic profile. Studies on related structures show that modifications to the triphenylethylene backbone, such as introducing different ester groups or a benzoic acid moiety, are strategies employed to modulate biological properties and potentially bypass certain metabolic pathways. frontiersin.orgnih.gov

Impact of Benzyloxy Moiety on Receptor Binding and Functional Selectivity

The benzyloxy moiety plays a significant role in modulating the affinity of these analogues for estrogen receptors (ERα and ERβ) and their functional activity as agonists or antagonists. While the free hydroxyl group is typically required for maximal binding affinity, the benzyloxy group serves as an effective pro-moiety that can influence pharmacokinetics and tissue distribution.

In a study of tamoxifen analogues where a hydroxyl group was protected by a benzyl group, the resulting compounds, such as (Z)-4-[1,2-bis-(4-benzyloxy-phenyl)-but-1-enyl]-phenol, were evaluated for their relative binding affinity (RBA) to ERα and ERβ. frontiersin.org These benzyloxy-containing compounds were compared against 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen known for its high ER affinity.

Functionally, these compounds were assessed for their ability to inhibit the proliferation of ER-positive MCF-7 breast cancer cells. Several of the novel benzyloxy-containing derivatives demonstrated potent antiestrogenic activity, with inhibitory effects comparable to or greater than 4-hydroxytamoxifen. frontiersin.org This indicates that the benzyloxy group is compatible with a strong antagonistic profile in breast cancer cells. The functional selectivity—the ability to act as an antagonist in breast tissue while potentially having different effects elsewhere—is the hallmark of SERMs. The specific structure of the side chains and the substitution pattern on the triphenylethylene core, in conjunction with the benzyloxy group, fine-tunes this selectivity. nih.gov

Table 1: Relative Binding Affinity (RBA %) of Benzyloxy-Substituted Analogues for ERα and ERβ Data sourced from a study on carbonyl analogues of tamoxifen, with 4-OHT as the reference compound. frontiersin.org

| Compound | RBA % for ERα | RBA % for ERβ |

| 4-hydroxytamoxifen (4-OHT) | 51.3 | 45.4 |

| (Z)-Phenyl-acetic acid 4-[1,2-bis-(4-benzyloxy-phenyl)-but-1-enyl]-phenyl ester | 65.4 | 59.8 |

| (Z)-Benzoic acid 4-[1,2-bis-(4-benzyloxy-phenyl)-but-1-enyl]-phenyl ester | 68.2 | 61.5 |

| (Z)-4-[1,2-Bis-(4-benzyloxy-phenyl)-but-1-enyl]-benzoic acid | 15.3 | 12.8 |

This table is interactive. Click on the headers to sort the data.

Stereochemical Influences on Pharmacological Profile

The stereochemistry of the central carbon-carbon double bond in triphenylethylene-based SERMs like 4-Benzyloxy Toremifene is a critical determinant of their pharmacological profile. These compounds can exist as two geometric isomers: the Z-isomer (from the German zusammen, meaning "together") and the E-isomer (from entgegen, meaning "opposite").

It is well-established that for antiestrogenic activity, the Z-isomer is the pharmacologically active configuration. frontiersin.org The E-isomer, in contrast, often exhibits weak estrogenic (agonistic) properties. This profound difference in activity is due to the distinct three-dimensional shape of the isomers, which dictates how they bind to the estrogen receptor's ligand-binding domain. The Z-isomer orients the crucial basic side chain in a position that effectively blocks the receptor's activation function domain (AF-2), preventing the binding of coactivator proteins and thus inhibiting estrogen-mediated gene transcription. nih.gov

Synthetic routes to toremifene and its analogues are designed to produce the desired Z-isomer, although they often yield a mixture of both E and Z forms. frontiersin.org Consequently, purification steps, such as fractional crystallization, are essential to separate the isomers and isolate the pure, biologically active Z-isomer. researchgate.net The stereochemical assignment of the E and Z isomers is typically confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org The clear distinction in biological activity underscores the importance of stereochemical purity for the pharmacological application of these compounds.

Enzymatic Biotransformation and Metabolite Characterization of 4 Benzyloxy Toremifene in Preclinical Models

Identification of Metabolic Pathways and Enzymes Involved in In Vitro Systems

In vitro studies using liver microsomes from various species have been crucial in identifying the primary metabolic pathways and the specific enzymes responsible for the biotransformation of toremifene (B109984). The two principal metabolic routes are N-demethylation of the dimethylaminoethyl side chain and hydroxylation of the aromatic rings. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the oxidative metabolism of toremifene. drugs.com The main pathway, N-demethylation, which leads to the major metabolite N-desmethyltoremifene, is mediated predominantly by the CYP3A4 isoform in human liver microsomes. nih.govdrugs.comdrugbank.com While CYP3A4 is the principal enzyme, other isoforms such as CYP1A1 and CYP2D6 have also been shown to contribute to N-demethylation, though to a lesser extent. researchgate.net

Hydroxylation, another key pathway, results in the formation of pharmacologically active metabolites like 4-hydroxytoremifene (B1666333). nih.gov Unlike its structural analog tamoxifen (B1202), where CYP2D6 is the critical enzyme for 4-hydroxylation, the metabolism of toremifene is not as markedly affected by CYP2D6 status. researchgate.net Studies with recombinant CYP proteins have shown that while CYP2D6 can form 4-hydroxylated metabolites of tamoxifen, it does not significantly produce these metabolites from toremifene. researchgate.net

Further oxidation of the side chain can lead to the formation of alcohols and carboxylic acids. nih.gov Additionally, toremifene can be metabolized to toremifene N-oxide. nih.gov

The table below summarizes the key enzymes involved in toremifene metabolism in in-vitro systems.

Structural Elucidation of Major Metabolites from Preclinical Studies

Preclinical investigations have successfully identified and structurally characterized several major metabolites of toremifene. The primary modifications to the parent compound involve N-demethylation, hydroxylation, and deamination. nih.gov

The most abundant metabolite found in human serum is N-desmethyltoremifene , formed by the removal of one methyl group from the tertiary amine on the side chain. drugs.com Although it is the main metabolite, its in vivo antitumor potency is considered weak. drugbank.com

4-Hydroxytoremifene is a significant metabolite formed by the addition of a hydroxyl group at the 4-position of the phenyl ring. nih.gov This metabolite is of particular interest as it exhibits a much higher binding affinity for the estrogen receptor than the parent compound. wikipedia.org

Another major metabolite is (deaminohydroxy)toremifene , also known as ospemifene. drugs.comwikipedia.org This compound is formed through a more complex transformation of the side chain. Further metabolism leads to the creation of didemethylated metabolites and carboxylic acid derivatives. nih.gov

In vitro studies using liver microsomes have also identified toremifene N-oxide and alpha-hydroxytoremifene . nih.gov The latter is an analogue of alpha-hydroxytamoxifen, a metabolite implicated in the hepatocarcinogenicity of tamoxifen in rats. nih.gov

The table below details the major metabolites of toremifene identified in preclinical research.

Comparison of Metabolic Profiles Across Different Preclinical Species

While the metabolic pathways of toremifene are qualitatively similar across different preclinical species, significant quantitative differences exist. nih.gov These variations in metabolic profiles can influence the pharmacological and toxicological effects observed in different animal models.

In humans , N-demethylation is the predominant metabolic pathway, with N-desmethyltoremifene being the main circulating metabolite, reaching steady-state concentrations two to four times higher than the parent drug. drugs.com 4-hydroxytoremifene is also detected, but generally at lower concentrations. nih.gov

In rats , the metabolism of toremifene is quantitatively different. nih.gov Studies show that 4-hydroxylation is a main metabolic pathway, alongside N-demethylation. nih.gov The formation of DNA adducts and subsequent hepatocarcinogenicity seen with high-dose tamoxifen in rats is not observed with toremifene, a difference attributed to metabolic distinctions between the two compounds and their metabolites. nih.gov Toremifene is predominantly antiestrogenic in rats, similar to its effect in humans. drugs.com

In mice , triphenylethylene (B188826) derivatives like toremifene generally exhibit more estrogenic activity compared to their antiestrogenic effects in rats and humans. drugs.comoncologynewscentral.com This species-specific difference in pharmacological effect is likely tied to variations in metabolism and receptor interaction. In vitro studies using liver microsomes have identified common metabolites like N-desmethyltoremifene, 4-hydroxytoremifene, and alpha-hydroxytoremifene in mice, rats, and humans, indicating shared pathways despite different quantitative outputs. nih.gov

In Vitro Pharmacological Characterization in Cellular Models

Cell Proliferation and Growth Inhibition Studies in Cancer Cell Lines

Toremifene's effect on cell growth has been evaluated across several estrogen receptor-positive (ER+) breast cancer cell lines, demonstrating varied responses.

In studies comparing multiple ER+ cell lines, Toremifene (B109984) and its primary metabolite, 4-hydroxytoremifene (B1666333), exhibited distinct effects. For instance, in MCF-7 cells, these compounds consistently showed an inhibitory effect on cell proliferation. nih.gov However, the ZR-75-1 cell line, while resistant to tamoxifen (B1202), was partially sensitive to Toremifene and its hydroxylated metabolite. nih.gov Conversely, in T47D cells, these compounds displayed estrogenic activity, leading to induced cell growth rather than inhibition. nih.gov

The growth of Ac-1 cells was also found to be inhibited by Toremifene, with a reported IC50 value of 1 ± 0.3 μM.

| Cell Line | Compound | Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|

| MCF-7 | Toremifene | Inhibitory | Not Specified | nih.gov |

| ZR-75-1 | Toremifene | Partially Sensitive / Inhibitory | Not Specified | nih.gov |

| T47D | Toremifene | Estrogenic / Growth Induction | Not Applicable | nih.gov |

| Ac-1 | Toremifene | Inhibitory | 1 ± 0.3 |

Cellular Uptake and Subcellular Localization Investigations

The mechanism of action for Toremifene is centered on its interaction with estrogen receptors (ERα and ERβ). unibo.it These receptors are primarily located within the cell nucleus. unibo.it Upon binding, the Toremifene-ER complex interacts with specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby modulating their transcription. unibo.it While detailed studies focusing specifically on the kinetics of Toremifene's cellular uptake and its precise distribution among various organelles are not extensively detailed in the provided sources, its primary site of action is established as the nuclear estrogen receptors.

Cytotoxicity Assessment and Mechanisms of Cell Death

Toremifene induces growth inhibition in estrogen-sensitive breast cancer cells through a dual mechanism: inhibiting entry into mitosis and inducing programmed cell death, or apoptosis. europa.eunih.gov

In one study using time-lapse video microscopy on MCF-7 cell cultures, treatment with 7.5 µM Toremifene for three days resulted in approximately 60% of the cells displaying morphological characteristics typical of apoptosis. nih.gov Over a period of 3 to 4 days, the number of mitotic events progressively decreased to zero. nih.gov The antitumor effect of Toremifene is thus linked to its ability to trigger apoptosis and interfere with cell cycle kinetics. europa.eu Programmed cell death is a regulated process that can be initiated through various signaling pathways, ultimately leading to the organized demise of the cell. mdpi.com

Modulation of Cellular Biomarkers in Response to 4-Benzyloxy Toremifene

Treatment with Toremifene alters the expression of several key cellular biomarkers involved in estrogen signaling and cell growth regulation. europa.eu As a selective estrogen receptor modulator, its primary target is the estrogen receptor itself. By competitively binding to the ER, it blocks the growth-stimulatory effects of estrogen in breast tissue. europa.eudrugbank.com

Studies have shown that Toremifene treatment leads to changes in the expression of estrogen-regulated genes. In tumor cells treated with Toremifene, the steady-state level of pS2 mRNA, an estrogen-responsive gene, was observed to drop. nih.gov Concurrently, elevated mRNA levels for testosterone-repressed prostatic message-2 (TRPM-2) and transforming growth factor beta-1 (TGFβ1) were detected. nih.gov These proteins may play a significant role in the growth inhibition process initiated by Toremifene. nih.gov

Preclinical in Vivo Pharmacodynamic Studies Mechanistic Focus

Effects on Hormone-Sensitive Tissues in Animal Models

The effects of toremifene (B109984) on hormone-sensitive tissues have been evaluated in various animal models, revealing tissue-specific and species-specific estrogenic and antiestrogenic activities. nih.gov

In rats, toremifene has demonstrated the ability to bind to estrogen receptors in the uterus, competing with [3H]17β-estradiol. nih.gov This interaction leads to the binding of estrogen receptors to the nuclear compartment and an increase in progesterone (B1679170) receptor concentrations in the rat uterus, indicating an estrogenic effect in this tissue. nih.gov However, toremifene also exhibits antiestrogenic activity by inhibiting the development of mammary tumors induced by carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) or N-methyl-N-nitrosourea in rats. nih.govnih.gov In long-term studies, toremifene was observed to decrease the incidence of tumors in some hormone-dependent tissues, particularly the mammary gland. nih.gov

In mice, toremifene predominantly shows estrogenic effects. nih.gov Conversely, in athymic mice used for xenograft studies, toremifene alone did not stimulate the growth of MCF-7 breast cancer tumors and acted as a weak partial agonist and potent antagonist on the mouse uterus. nih.gov

Studies in non-human primates, specifically baboons, have shown that transdermally administered toremifene results in relatively high distribution in normal breast tissue and fat, with undetectable serum concentrations, highlighting its potential for localized tissue effects. nih.gov

The following table summarizes the observed effects of toremifene on various hormone-sensitive tissues in different animal models.

| Animal Model | Tissue | Observed Effect | Reference |

| Rat | Uterus | Estrogenic: Increased progesterone receptor concentrations. | nih.gov |

| Rat | Mammary Gland | Antiestrogenic: Inhibited development of chemically induced tumors. | nih.govnih.govdrugbank.com |

| Rat | Liver | Estrogenic: Reduction of cytosolic and increase of nuclear estrogen receptors. | nih.gov |

| Mouse | Uterus | Weak partial agonist and potent antagonist. | nih.gov |

| Baboon | Breast Tissue | High local distribution. | nih.gov |

Molecular Biomarker Modulation in Animal Models

The in vivo pharmacodynamics of toremifene are further understood by examining its effects on molecular biomarkers in animal models. A key mechanism of toremifene's action is its competitive binding to estrogen receptors (ER). nih.govdrugbank.com In rat uterine tissue, toremifene administration leads to a measurable increase in progesterone receptor levels, a well-known biomarker of estrogenic activity. nih.gov

Furthermore, studies in rat liver have shown that toremifene treatment results in a reduction of cytosolic estrogen receptors and an increase in nuclear estrogen receptors. nih.gov This shift in subcellular localization is a hallmark of estrogen receptor activation and subsequent downstream signaling.

While the provided research primarily focuses on receptor-level interactions, it lays the groundwork for understanding how toremifene modulates the expression of estrogen-responsive genes and proteins, which are critical biomarkers for its therapeutic and tissue-specific effects.

| Animal Model | Tissue | Biomarker | Modulation | Reference |

| Rat | Uterus | Progesterone Receptor | Increased concentration | nih.gov |

| Rat | Liver | Cytosolic Estrogen Receptor | Reduction | nih.gov |

| Rat | Liver | Nuclear Estrogen Receptor | Increase | nih.gov |

Mechanistic Insights from Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided significant mechanistic insights into the antitumor effects of toremifene and its derivatives.

In athymic mice bearing estrogen receptor-positive (ER+) MCF-7 human breast cancer cells, toremifene effectively inhibited estradiol-stimulated tumor growth by over 70%. nih.gov This demonstrates its potent antiestrogenic activity in a human breast cancer context. Notably, toremifene alone did not promote tumor growth, indicating its antagonistic properties in this model. nih.gov The antitumor activity was found to be tumoristatic rather than tumoricidal, as stopping toremifene treatment resulted in the reversal of its inhibitory effects. nih.gov

Further studies with MCF-7 xenografts showed that topical administration of toremifene and its metabolite, 4-hydroxytoremifene (B1666333), prevented tumor growth in the presence of estradiol, suggesting that local delivery can achieve therapeutic concentrations. nih.gov

Interestingly, toremifene was ineffective against the hormone-independent MDA-MB-231 breast cancer cell line in the athymic mouse model, confirming that its primary antitumor mechanism is mediated through the estrogen receptor pathway. nih.gov

| Xenograft Model | Key Finding | Implication | Reference |

| MCF-7 (ER+) | Inhibited estradiol-stimulated tumor growth. | Potent antiestrogenic and tumoristatic activity. | nih.gov |

| MCF-7 (ER+) | Topical toremifene and 4-hydroxytoremifene prevented tumor growth. | Potential for localized therapy. | nih.gov |

| MDA-MB-231 (ER-) | No effect on tumor growth. | Antitumor activity is estrogen receptor-dependent. | nih.gov |

Analytical Method Development for Research Applications of 4 Benzyloxy Toremifene

Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Research Matrices

The quantitative analysis of 4-Benzyloxy Toremifene (B109984) in various research matrices, such as biological fluids or reaction mixtures, typically employs a combination of chromatographic separation and spectroscopic detection. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of 4-Benzyloxy Toremifene from its potential metabolites and impurities. The method's efficiency is largely dependent on the selection of the stationary phase, mobile phase composition, and detector.

For compounds structurally similar to this compound, such as toremifene and its derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is often utilized, providing a nonpolar stationary phase that effectively retains the analyte. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution optimized to achieve the best separation.

Following chromatographic separation, detection is achieved using spectroscopic methods. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification by measuring the absorbance at a specific wavelength. However, for enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is the preferred detection method. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high specificity and allow for the accurate quantification of the analyte even at low concentrations. Current time information in Bangalore, IN.lgcstandards.comclearsynth.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a powerful tool for the structural elucidation and quantification of this compound. While not as commonly used for routine quantification in complex matrices as LC-MS, quantitative NMR (qNMR) can be employed for the accurate determination of purity of the reference standard.

A Certificate of Analysis for the closely related compound, N-Desmethyl this compound Hydrochloride, indicates that NMR and MS are standard techniques for confirming the structure. lgcstandards.com

Table 1: Chromatographic and Spectroscopic Techniques for this compound Analysis

| Technique | Application | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation from impurities and metabolites | Stationary Phase: C18; Mobile Phase: Acetonitrile/Methanol and water with modifiers |

| Mass Spectrometry (MS) | Detection and Quantification | Ionization Mode: Electrospray Ionization (ESI); Analyzer: Quadrupole, Time-of-Flight (TOF) |

| Tandem Mass Spectrometry (MS/MS) | Highly selective quantification in complex matrices | Precursor and product ion selection for specific fragmentation monitoring |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity of reference material | ¹H and ¹³C NMR for structural analysis; qNMR for purity assessment |

| UV-Vis Spectroscopy | Quantification post-HPLC separation | Measurement at maximum absorbance wavelength |

Method Validation for Specificity, Sensitivity, and Reproducibility in Experimental Samples

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantitative analysis of this compound in experimental samples, validation would be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, sensitivity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this would involve demonstrating that the chromatographic peak for the analyte is well-resolved from other components.

Sensitivity is typically determined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. For toremifene analogs, LC-MS/MS methods have demonstrated high sensitivity, reaching low ng/mL levels. clearsynth.com

Reproducibility is assessed through precision studies. Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time, while intermediate precision (inter-assay precision) expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. The results are typically expressed as the relative standard deviation (RSD). For analytical methods of similar selective estrogen receptor modulators, acceptable RSD values are generally below 15%. advatechgroup.com

Table 2: Method Validation Parameters for this compound Analysis

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences | Resolution of analyte peak from other peaks |

| Linearity | Proportionality of the signal to the concentration of the analyte | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of the measured value to the true value | Recovery of 80-120% of the spiked amount |

| Precision (Reproducibility) | Agreement between a series of measurements | Relative Standard Deviation (RSD) < 15% |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with accuracy and precision | Signal-to-noise ratio ≥ 10 |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | No significant change in results with varied parameters |

Characterization of Purity and Isomeric Forms

The purity of a research compound is a critical parameter that can significantly impact experimental outcomes. For this compound, purity assessment involves the identification and quantification of any impurities, which may include starting materials, by-products of the synthesis, or degradation products. A combination of analytical techniques is typically used for this purpose.

HPLC with a universal detector like a DAD can provide an initial assessment of purity by revealing the presence of multiple peaks. The percentage purity can be estimated based on the relative peak areas. For a more definitive purity assessment, techniques like qNMR can be used, which allows for the determination of purity against a certified reference standard without the need for a specific reference standard of the analyte itself. A Certificate of Analysis for N-Desmethyl this compound Hydrochloride reported a purity of 96% based on a combination of analytical tests. lgcstandards.com

A crucial aspect of the characterization of triphenylethylene (B188826) compounds like toremifene and its derivatives is the presence of geometric isomers (Z and E isomers). These isomers can have different biological activities. Therefore, it is essential to characterize the isomeric composition of this compound.

The separation and quantification of the Z and E isomers of this compound can be achieved using chromatographic techniques, particularly HPLC with an optimized mobile phase and stationary phase that can resolve the two isomers. Spectroscopic techniques like NMR can also be used to differentiate and quantify the isomers based on the distinct chemical shifts of specific protons in each isomeric form.

Table 3: Techniques for Purity and Isomeric Form Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isomeric separation | Percentage purity, resolution and quantification of Z and E isomers |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities | Molecular weight of impurities for structural elucidation |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination | Purity value without the need for an identical reference standard |

| ¹H NMR Spectroscopy | Isomeric ratio determination | Integration of specific signals corresponding to each isomer |

| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, N, etc., to confirm the molecular formula |

Computational Chemistry and Molecular Modeling Studies of 4 Benzyloxy Toremifene

Molecular Docking Simulations with Estrogen Receptors and Other Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.gov This technique is crucial for understanding how selective estrogen receptor modulators (SERMs) like toremifene (B109984) and its derivatives interact with estrogen receptors (ERα and ERβ) and other potential off-targets.

Docking studies on toremifene reveal its binding mode within the ligand-binding pocket of estrogen receptors. dergipark.org.tr Like other SERMs, toremifene's interaction is characterized by a combination of hydrophobic interactions and specific hydrogen bonds that are critical for its antagonistic activity. researchgate.net A computational study comparing tamoxifen (B1202) and toremifene docked into several breast cancer receptor structures (PDB IDs: 1jnx, 1n5o, 1oqa, 1t2u, 1t29, 4igk, 4jlu, and 4y2g) found that toremifene generally forms a stable complex. dergipark.org.trresearchgate.net For instance, in one of the receptor models (1t29), toremifene achieved a favorable docking score of -6.6528 kcal/mol. researchgate.net The binding of SERMs to the ER ligand-binding domain typically involves key amino acid residues such as Glu-353, Arg-394, and Asp-351, which are crucial for stabilizing the ligand in an antagonistic conformation. nih.gov

For 4-Benzyloxy Toremifene, the introduction of the bulky, hydrophobic 4-benzyloxy group in place of the 4-hydroxy group (the active metabolite of toremifene) would significantly alter its interaction profile. Docking simulations would be essential to predict how this large substituent is accommodated within the binding site. It is hypothesized that the benzyloxy group could form additional hydrophobic or π-π stacking interactions with nonpolar residues in the receptor pocket, potentially influencing binding affinity and selectivity between ER subtypes. nih.gov

Beyond estrogen receptors, toremifene has been identified as an inhibitor of the Ebola virus glycoprotein (B1211001) (EBOV-GP). frontiersin.org Docking studies using the crystal structure of EBOV-GP in complex with toremifene (PDB: 5JQ7) have served as a template for designing new analogs. These studies show toremifene binding within a large hydrophobic cavity of the glycoprotein. frontiersin.org The presence of a 4-benzyloxy group on the toremifene scaffold would likely enhance hydrophobic interactions within this cavity, a hypothesis that could be readily tested using molecular docking.

| Compound | Target Receptor (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Toremifene | Breast Cancer Receptor (1t29) | -6.6528 | Not Specified |

| Toremifene | Breast Cancer Receptor (1oqa) | -5.8395 | Not Specified |

| Tamoxifen Analog (TAM-Amide) | Estrogen Receptor (1A52) | -10.79 | Not Specified |

| Tamoxifen Analog (TAM-Carboxyl) | Estrogen Receptor (1A52) | -10.80 | Not Specified |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing conformational changes and the stability of interactions over time. nih.govplos.org While docking provides a static snapshot, MD simulations can elucidate the precise mechanism of binding and the influence of the ligand on the receptor's structural dynamics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based design methods used when the 3D structure of the target is unknown or to derive general rules for ligand activity. frontiersin.orgnih.gov QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural descriptors. researchgate.net Pharmacophore models define the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific target. nih.gov

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogs with different substituents on the benzyloxy ring or other parts of the molecule. The resulting activity data would be used to build a predictive model. For example, a QSAR study on 4-Benzyloxy Phenyl Glycine derivatives identified several descriptors (e.g., GATS6e, SpMAD_Dzp, IC2) that influence activity against dengue protease, demonstrating the power of this approach to guide structural modifications. frontiersin.org

A pharmacophore model for estrogen receptor antagonists typically includes features such as two hydrophobic regions, a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov The core structure of toremifene fits this model well. The addition of the 4-benzyloxy group would primarily impact the hydrophobic and aromatic features of the pharmacophore. Depending on its orientation, the benzyl (B1604629) group could occupy an additional hydrophobic pocket, and the ether oxygen could potentially act as a hydrogen bond acceptor. Comparing the pharmacophoric features of this compound with highly active SERMs could help predict its potential efficacy and guide further optimization. researchgate.net

| Pharmacophore Feature | Description | Relevance to this compound |

|---|---|---|

| Hydrophobic Core | Bulky, nonpolar regions that interact with hydrophobic pockets in the receptor. | The triphenylethylene (B188826) scaffold and the benzyl group contribute to this feature. |

| Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond from the receptor. | The ether oxygen of the benzyloxy group and the nitrogen of the side chain. |

| Hydrogen Bond Donor | A group capable of donating a hydrogen bond to the receptor. | Generally absent in the antagonist conformation, but a key feature for agonists. |

| Aromatic/Ring Feature | Planar ring systems capable of π-π stacking interactions. | Multiple phenyl rings, including the added benzyl group. |

Theoretical Prediction of Reactivity and Metabolic Sites

In silico tools for predicting drug metabolism are crucial for identifying potentially labile sites on a molecule, which can help in designing more stable compounds. researchgate.netcam.ac.uk These methods use a variety of approaches, including rule-based systems, machine learning models trained on known metabolic data, and quantum mechanical (QM) calculations to predict the reactivity of different atoms. nih.govoptibrium.comnih.gov

For this compound, several potential sites of metabolism (SoMs) can be predicted based on its structure and the known metabolism of related SERMs. The primary metabolic pathways for toremifene involve N-demethylation of the side chain and hydroxylation of the phenyl rings. nih.gov The active metabolite is 4-hydroxytoremifene (B1666333). nih.govnih.gov

Theoretical prediction for this compound would suggest the following likely metabolic transformations:

N-demethylation: The dimethylamino group on the ethyl side chain is a prime candidate for oxidation by cytochrome P450 (CYP) enzymes, leading to N-desmethyl and N,N-didesmethyl metabolites.

O-debenzylation: The benzyloxy group is susceptible to O-dealkylation, another common CYP-mediated reaction, which would yield the active metabolite, 4-hydroxytoremifene. QM calculations could estimate the activation energy for this reaction compared to others.

Aromatic Hydroxylation: The unsubstituted phenyl rings are potential sites for hydroxylation, although this is often a less favored pathway for toremifene compared to tamoxifen. nih.gov

Side Chain Oxidation: The chloroethyl side chain could also undergo oxidation.

Computational tools like SMARTCyp or web servers like BioTransformer can predict the likelihood of metabolism at each of these sites. nih.gov These predictions are based on factors like the accessibility of the site and its intrinsic chemical reactivity, which can be estimated using QM methods. nih.gov Such analyses are valuable for anticipating the metabolic profile of this compound and understanding how it might be converted into active or inactive species in vivo.

Research Applications and Future Directions for 4 Benzyloxy Toremifene Analogues

Development as a Chemical Probe for Estrogen Receptor Biology

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as the estrogen receptor. The design of such probes often involves modifying a known ligand to introduce new properties without compromising its binding affinity for the target protein. The benzyloxy moiety in 4-benzyloxy toremifene (B109984) analogues serves as a versatile handle for chemical modifications, making these compounds valuable as research tools.

The synthesis of various tamoxifen (B1202) and toremifene analogues has been a subject of extensive research to understand their structure-activity relationships. For instance, the synthesis of tamoxifen derivatives with different substituents on the phenyl rings has been explored to modulate their binding affinity for ERα and ERβ. researchgate.net The introduction of a benzyloxy group, as seen in compounds like Z-chloro-acetic acid 4-[1,2-bis-(4-benzyloxy-phenyl)-but-1-enyl]-phenyl ester, provides a scaffold that can be further functionalized. frontiersin.org This functionalization can include the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity labels, which are instrumental in studying receptor localization, trafficking, and protein-protein interactions.

Furthermore, the benzyloxy group can serve as a precursor for the introduction of radiolabels, such as radioactive iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or fluorine (¹⁸F), through debenzylation followed by radiohalogenation. Radiolabeled SERMs are critical for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used to visualize ER-positive tumors and monitor response to therapy. The development of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging highlights the potential of such modifications. nih.gov While the direct radiolabeling of 4-benzyloxy toremifene has not been extensively reported, the underlying principle of using a protected phenol (B47542) for subsequent radiolabeling is a well-established strategy in medicinal chemistry.

Application in Understanding Tissue-Specific Receptor Modulation

Selective Estrogen Receptor Modulators are characterized by their ability to exhibit agonist or antagonist activity in a tissue-specific manner. nih.govasianjpr.com Toremifene, for example, acts as an antagonist in breast tissue while showing partial agonist effects in bone and uterine tissues. drugbank.comnih.gov The tissue-specific actions of SERMs are attributed to several factors, including the differential expression of ERα and ERβ, the recruitment of tissue-specific co-activator and co-repressor proteins, and the unique conformational changes induced in the ER upon ligand binding. nih.gov

The study of this compound analogues can provide valuable insights into the molecular mechanisms governing this tissue selectivity. By systematically modifying the structure of these analogues and evaluating their activity in different cell lines and animal models representing various estrogen-target tissues, researchers can dissect the structural determinants of tissue-specific ER modulation. For example, comparing the pharmacological profiles of this compound with its hydroxylated counterpart, 4-hydroxy toremifene, can elucidate the role of the benzyloxy group in influencing receptor conformation and co-factor recruitment.

Research into novel tamoxifen analogues has shown that modifications to the core structure can significantly impact their biological activity. For example, certain phenyl esters of tamoxifen analogues have exhibited higher binding affinity for both ERα and ERβ than 4-hydroxytamoxifen (B85900). researchgate.net The study of such analogues helps in building predictive models for designing SERMs with desired tissue-specific profiles.

Potential for Next-Generation Selective Estrogen Receptor Modulators (SERMs) Research

The development of resistance to current endocrine therapies, such as tamoxifen, is a significant clinical challenge in the management of ER-positive breast cancer. google.com This has spurred the search for next-generation SERMs and Selective Estrogen Receptor Degraders (SERDs) with improved efficacy and the ability to overcome resistance mechanisms. elifesciences.org

Analogues of this compound represent a promising avenue for the discovery of novel SERMs. The benzyloxy group can be strategically modified to enhance binding affinity, improve the antagonist profile, and potentially overcome resistance. For instance, research on novel benzothiophene (B83047) analogues as selective estrogen receptor covalent antagonists has shown that introducing electrophilic moieties can lead to potent anti-proliferative effects. researchgate.net The versatile benzyloxy group in this compound could be a starting point for designing such covalent modulators.

Furthermore, the exploration of different side chains attached to the core triphenylethylene (B188826) scaffold of toremifene can lead to compounds with a more favorable therapeutic index. Studies on tamoxifen analogues have demonstrated that altering the basic side chain can influence the compound's activity. mdpi.com By synthesizing and evaluating a library of this compound analogues with diverse side chains, it may be possible to identify candidates with purely antagonistic effects in both breast and uterine tissues, thus reducing the risk of endometrial cancer associated with tamoxifen. researchgate.net

The continuous development of new SERMs is crucial, and the exploration of novel chemical spaces around established scaffolds like toremifene is a key strategy. The insights gained from studying this compound analogues can contribute significantly to the design of safer and more effective endocrine therapies for hormone-dependent diseases.

Q & A

Q. What are the primary metabolic pathways of 4-Benzyloxy Toremifene, and what experimental models are used to characterize its metabolites?

- Methodological Answer: The metabolism of this compound involves cytochrome P450 (CYP3A4)-mediated N-demethylation, producing N-desmethyltoremifene, a major antiestrogenic metabolite. Peroxidase systems (e.g., horseradish peroxidase with H2O2) can also activate the compound, generating reactive intermediates like epoxides and peroxy radicals, which form DNA adducts and protein-bound adducts. Experimental models include:

Q. How does this compound interact with estrogen receptors, and what assays validate its selectivity as a SERM?

- Methodological Answer: Competitive binding assays using radiolabeled estradiol (e.g., <sup>3</sup>H-estradiol) in ER+ cell lines (e.g., MCF-7) quantify receptor affinity. Transcriptional activity is assessed via luciferase reporter assays in cells transfected with estrogen response elements (EREs). Unlike tamoxifen, toremifene exhibits a distinct metabolic profile, reducing hepatic DNA adduct formation in rodent models, which may correlate with lower genotoxic risk .

Q. What preclinical models are used to evaluate the antitumor efficacy of this compound?

- Methodological Answer:

- Xenograft models (e.g., ER+ breast cancer in nude mice) to measure tumor growth inhibition.

- In vitro cytotoxicity assays (e.g., MTT or ATP-luciferase) in hormone-dependent cancer cell lines.

- Comparative studies with tamoxifen to assess differential effects on endometrial hyperplasia and lipid profiles .

Advanced Research Questions

Q. How do contradictory findings on this compound’s carcinogenic potential inform risk assessment in clinical translation?

- Methodological Answer: While IARC classifies toremifene as Group 3 (not carcinogenic to humans) due to inadequate evidence in humans and animals , conflicting data exist:

- DNA adducts detected in rat liver and human lymphocytes in vitro .

- Micronucleus assays in engineered cell lines show genotoxicity .

Researchers must contextualize these findings using: - Dose-response analyses (e.g., high-dose vs. therapeutic doses).

- Comparative toxicogenomics to differentiate mechanisms from tamoxifen .

Q. What methodological challenges arise in designing phase III trials for this compound, particularly in dose optimization and comparator selection?

- Methodological Answer: Key challenges include:

- Auto-induction of CYP3A4 , which reduces steady-state drug concentrations over time, requiring pharmacokinetic modeling to adjust dosing schedules .

- Endpoint selection : Phase III trials for breast cancer often use progression-free survival (PFS) and overall response rate (ORR), while fracture risk reduction studies in prostate cancer require dual-energy X-ray absorptiometry (DEXA) scans and vertebral fracture incidence tracking .

- Comparator arms : High-dose toremifene (200–240 mg/day) showed no superiority over lower doses (60 mg/day) in North American/Eastern European trials, necessitating non-inferiority statistical frameworks .

Q. How can in vitro and computational models elucidate this compound’s repurposing potential for viral infections (e.g., Ebola, SARS-CoV-2)?

- Methodological Answer:

- Cell-based antiviral assays : Measure viral replication inhibition (e.g., EBOV-GFP pseudotyped particles) at varying drug concentrations .

- Molecular docking and dynamics simulations : Identify interactions with viral proteins (e.g., SARS-CoV-2 spike glycoprotein or main protease) .

- Network pharmacology : CoV-KGE (Knowledge Graph Embedding) models map drug-target-disease networks to prioritize combinatorial therapies (e.g., toremifene-melatonin) .

Q. What strategies resolve variability in sulfation metabolism of this compound across populations?

- Methodological Answer:

- Recombinant sulfotransferase (SULT) isoforms : Screen isoform-specific activity (e.g., SULT1A1 vs. SULT1E1) using LC-MS/MS to quantify sulfated metabolites .

- Population pharmacokinetics : Incorporate genetic polymorphisms (e.g., SULT1A1*2 allele) into mixed-effects models to predict interindividual variability .

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., DNA adducts vs. IARC classification) by emphasizing study design differences (in vitro vs. in vivo, dose levels) .

- Advanced Techniques : Prioritize mass spectrometry for metabolite profiling and CRISPR-Cas9 models to isolate receptor-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.